LogP Comparison: Enhanced Lipophilicity vs. Shorter‑Chain Analogs
N-Methyl-N-(2-sulfanylethyl)acetamide exhibits a computed logP of 0.3945, which is approximately 3.7‑ to 7.4‑fold higher than the logP values reported for the shorter‑chain analog N‑methylmercaptoacetamide (logP ≈ 0.053–0.10) . This increased lipophilicity, conferred by the additional ethylene spacer and N‑methyl substitution, alters predicted membrane permeability and distribution characteristics relative to the C3‑mercaptoacetamide scaffold.
| Evidence Dimension | Octanol‑water partition coefficient (logP) |
|---|---|
| Target Compound Data | 0.3945 |
| Comparator Or Baseline | N‑Methylmercaptoacetamide: logP = 0.05310 (alternatively reported as ‑0.57) |
| Quantified Difference | +0.34 to +0.96 logP units |
| Conditions | Computed via molecular property prediction algorithms; values aggregated from vendor and database sources. |
Why This Matters
Differences in logP directly impact the compound's suitability for applications requiring passive membrane diffusion or specific partitioning behavior, informing selection in medicinal chemistry and formulation development.
